
6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene" belongs to a class of chemicals that are derivatives of tetrahydronaphthalene, which are of interest due to their potential applications in chemical synthesis, pharmaceuticals, and materials science. Tetrahydronaphthalenes serve as core structures in a variety of natural products and synthetic compounds, making them valuable targets for chemical synthesis.
Synthesis Analysis
Synthesis of tetrahydronaphthalene derivatives involves multiple steps, including methylation, acylation, reduction, and halogenation. For example, a related compound, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized starting from naphthalene-2,3-diol in seven steps with an overall yield of 44%, involving methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation (Göksu et al., 2003).
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives, including the chloromethyl-substituted variants, often features significant conformational flexibility due to the presence of multiple substituents. High-field NMR studies can reveal conformer equilibriums, as seen in derivatives where steric effects influence biological activity (Nichols et al., 1984).
Chemical Reactions and Properties
Tetrahydronaphthalene derivatives participate in a range of chemical reactions, including nucleophilic additions and Friedel-Crafts acylations. For example, reaction with nucleophiles like NaBH3CN or PhMgBr leads to α-position adducts, demonstrating their reactivity and potential for further functionalization (Lee et al., 1995).
Wissenschaftliche Forschungsanwendungen
- Scientific Field: Organic Chemistry
- Application : Synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines .
- Methods of Application : A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
- Results or Outcomes : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
-
Scientific Field: Polymer Chemistry
- Application : Synthesis of Hyper Cross-linked Polymers (HCPs) .
- Methods of Application : HCPs are synthesized by Friedel Craft reactions, which could potentially involve chloromethyl compounds. The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .
-
Scientific Field: Organic Chemistry
- Application : Chloromethylation of Aromatic Compounds .
- Methods of Application : A series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results or Outcomes : The treatment affords the corresponding chloromethyl derivatives in good to excellent yields .
-
Scientific Field: Nanotechnology
- Application : Evaluating nanoparticle-induced intracellular reactive oxygen species (ROS) production .
- Methods of Application : The 5- (and 6)-Chloromethyl-2?,7? Dichloro-dihydrofluorescein diacetate (CM-H2DCF-DA) assay is used for evaluating nanoparticle-induced intracellular ROS production in the RAW 264.7 macrophage cell line .
- Results or Outcomes : This assay helps in understanding the potential toxicity aspects of nanoparticles with characterization of chemical functionalization on nanoparticles .
-
Scientific Field: Organic Chemistry
- Application : Blanc Chloromethylation .
- Methods of Application : The Blanc chloromethylation is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes. The reaction is catalyzed by Lewis acids such as zinc chloride .
- Results or Outcomes : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also involve studying how to safely handle and dispose of the compound.
Zukünftige Richtungen
This would involve looking at potential future research directions. This could include new synthetic methods, new reactions, or new applications for the compound.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
6-(chloromethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAGWEFEPFPFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CCl)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384196 |
Source


|
| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
163117-71-3 |
Source


|
| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


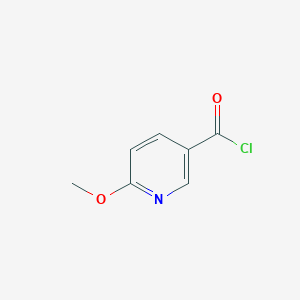

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
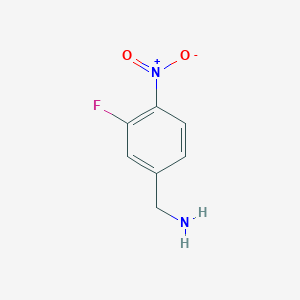

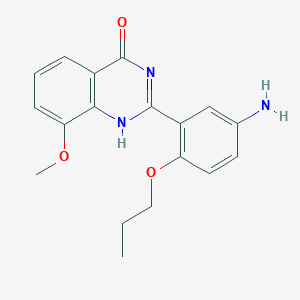

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
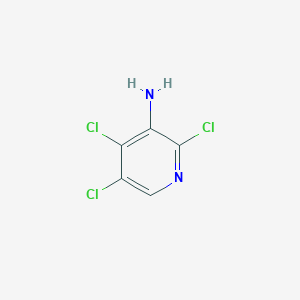
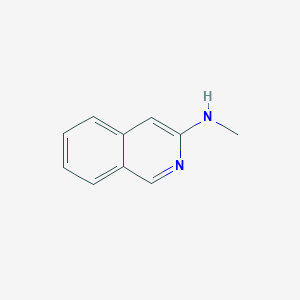
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)